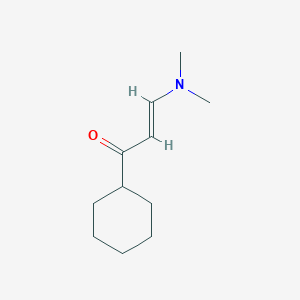

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . They are characterized by the presence of a keto and an enone group. The molecular skeleton of the title molecule is essentially planar .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound “(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one” was synthesized by the reaction of 4(dimethylamino) benzaldehyde with 1-(2-hydroxyphenyl) ethanone under microwave irradiation .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the interaction of a similar compound with colloidal silver nanoparticles (AgNPs) was studied in ethanol and ethylene glycol using steady-state fluorescence quenching measurements .Physical And Chemical Properties Analysis

The physical properties of similar compounds have been investigated using molecular dimension simulations. Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Wissenschaftliche Forschungsanwendungen

Theoretical Analysis in Cycloaddition Reactions

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one has been studied in the context of 1,3-dipolar cycloaddition reactions. Research by Moeinpour and Khojastehnezhad (2015) explored its reactivity using density functional theory, highlighting its role in asynchronous concerted mechanisms in these reactions (Moeinpour & Khojastehnezhad, 2015).

Hydrogen Bonding Capabilities

A study by Pleier et al. (2003) demonstrated that due to the electron-donating effects of the terminal dimethylamino groups, this compound is an excellent proton acceptor. This property facilitates both intra- and intermolecular hydrogen bonds, which has implications in the formation of H-bridged polymers (Pleier et al., 2003).

Applications in Microwave-Assisted Cycloaddition

Bezenšek et al. (2010) utilized (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one in microwave-assisted cycloaddition reactions. This approach yielded functionalized succinates, highlighting the compound's utility in creating diverse chemical structures (Bezenšek et al., 2010).

Intermediate in Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in synthesizing biologically active compounds, as demonstrated by Zou et al. (2018). They optimized the synthetic method for derivatives of this compound, contributing to anti-cancer drug research (Zou et al., 2018).

Domino Reactions for Tetrahydroquinolones Synthesis

Muthusaravanan et al. (2013) researched its application in domino reactions for synthesizing tetrahydroquinolones. Their study highlights its role in one-pot transformations involving multiple bond formations (Muthusaravanan et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of research on similar compounds include their potential applications in diverse fields due to intramolecular charge transfer (ICT) . These photophysical properties can be exploited in many potential applications such as sensing, organic light-emitting diodes, laser, and fluorescent dyes .

Eigenschaften

IUPAC Name |

(E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDVDNFZPYRBJB-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)

![4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2423576.png)

![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2423583.png)

![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2423592.png)